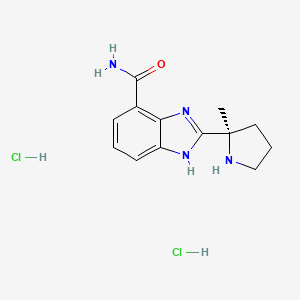

Veliparib dihydrochloride

Descripción

Propiedades

IUPAC Name |

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H/t13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBSVDCHFMEYBX-FFXKMJQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670432 | |

| Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912445-05-7 | |

| Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Veliparib Dihydrochloride in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Veliparib (dihydrochloride), a potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, stands at the forefront of targeted cancer therapies. Its primary mechanism of action revolves around the disruption of DNA repair pathways, leading to synthetic lethality in cancer cells with pre-existing DNA repair defects, most notably in those with BRCA1/2 mutations. This guide provides a comprehensive technical overview of veliparib's core mechanism of action in DNA repair, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows. By inhibiting the base excision repair (BER) pathway, veliparib leads to the accumulation of single-strand breaks (SSBs), which, upon encountering replication forks, are converted into highly cytotoxic double-strand breaks (DSBs). In homologous recombination (HR) deficient tumors, the inability to repair these DSBs results in genomic instability and cell death. Furthermore, veliparib has demonstrated significant potential as a chemosensitizing and radiosensitizing agent, potentiating the efficacy of DNA-damaging cancer treatments.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

Veliparib exerts its therapeutic effect by competitively inhibiting the activity of PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] PARP enzymes detect SSBs and, upon activation, catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of other DNA repair factors to the site of damage.

By binding to the NAD+ binding site of PARP, veliparib prevents PAR chain formation, effectively stalling the BER pathway.[3] This inhibition leads to the accumulation of unrepaired SSBs. When the replication fork encounters these SSBs, it can lead to replication fork collapse and the formation of more complex and lethal DNA lesions, namely double-strand breaks (DSBs).[2]

In normal, healthy cells, these DSBs can be efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway, such as those with mutations in the BRCA1 or BRCA2 genes, these DSBs cannot be properly repaired.[4][5] The cell is then forced to rely on error-prone repair mechanisms like non-homologous end joining (NHEJ), leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept, where the inhibition of two DNA repair pathways (in this case, PARP inhibition and HR deficiency) is lethal to the cell while inhibition of either one alone is not, is known as synthetic lethality .[4]

Signaling Pathway of Veliparib's Action

Caption: Mechanism of action of veliparib leading to synthetic lethality in HR-deficient cells.

Quantitative Data on Veliparib's Activity

The efficacy of veliparib has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Veliparib

| Target | Assay Type | Parameter | Value (nM) | Reference |

| PARP1 | Cell-free | Ki | 5.2 | [1][3] |

| PARP2 | Cell-free | Ki | 2.9 | [1][3] |

| PARP1 | Cell-free | IC50 | 1.42 | [6] |

| PARP2 | Cell-free | IC50 | 1.5 | [6] |

| PARP Activity | C41 cells | EC50 | 2 | [3] |

Table 2: IC50 Values of Veliparib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A4-Fuk | Unknown | 43.57 | [3] |

| JVM-2 | Leukemia | 42.92 | [3] |

| MOLT-4 | Leukemia | 42.25 | [3] |

| Ishikawa | Endometrial Carcinoma | 133.5 | [7] |

Table 3: Clinical Efficacy of Veliparib in the VELIA/GOG-3005 Trial (First-Line Ovarian Cancer)

| Patient Population | Treatment Arm | Median Progression-Free Survival (months) | Hazard Ratio (95% CI) | p-value | Reference |

| BRCA-mutated | Veliparib-throughout | 34.7 | 0.44 (0.28-0.68) | <0.001 | [8] |

| Control | 22.0 | [8] | |||

| HRD-positive | Veliparib-throughout | 31.9 | 0.57 (0.43-0.76) | <0.001 | [8] |

| Control | 20.5 | [8] | |||

| Intent-to-Treat (ITT) | Veliparib-throughout | 23.5 | 0.68 (0.56-0.83) | <0.001 | [8][9] |

| Control | 17.3 | [8][9] | |||

| HRD/BRCAwt | Veliparib-throughout | 22.9 | 0.76 (0.53-1.09) | - | [2][10] |

| Control | 19.8 | [2][10] | |||

| HR-proficient (HRP) | Veliparib-throughout | 15.0 | 0.765 (0.56-1.04) | - | [2][10] |

| Control | 11.5 | [2][10] |

Key Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for key assays used to evaluate the mechanism of action of veliparib.

PARP Activity Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of PARP and its inhibition by compounds like veliparib.

Principle: The assay measures the amount of NAD+ consumed by PARP1 during its auto-PARylation reaction. The remaining NAD+ is then converted to NADH, which is detected by a luciferase-based reaction that generates a chemiluminescent signal.

Methodology:

-

Reagent Preparation: Prepare assay buffer, PARP1 enzyme solution, activated DNA, NAD+, and the detection reagent according to the manufacturer's instructions (e.g., BPS Bioscience PARP1 Chemiluminescence Activity Assay Kit).

-

Inhibitor Preparation: Prepare a serial dilution of veliparib in assay buffer.

-

Reaction Setup: In a 96-well white plate, add the PARP1 enzyme, activated DNA, and the veliparib dilution (or vehicle control).

-

Initiation of Reaction: Add NAD+ to each well to start the enzymatic reaction. Incubate at room temperature for the specified time (e.g., 60 minutes).

-

Detection: Add the detection reagent to each well. This reagent will convert the remaining NAD+ to a luminescent signal.

-

Measurement: Read the luminescence on a plate reader. The signal is inversely proportional to the PARP1 activity.

-

Data Analysis: Calculate the percent inhibition for each veliparib concentration and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with veliparib, alone or in combination with other agents.

Principle: Single cells are seeded at a low density and allowed to grow into colonies. The number of colonies formed after treatment is a measure of the surviving fraction of cells.

Methodology:

-

Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with varying concentrations of veliparib, a DNA-damaging agent (e.g., cisplatin), or a combination of both. Include a vehicle-treated control group.

-

Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days), changing the media as needed.

-

Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a methanol/acetic acid solution, and stain with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as containing >50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the control.

γH2AX Foci Formation Assay (Immunofluorescence)

This assay is used to detect and quantify DNA double-strand breaks (DSBs).

Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs. These γH2AX molecules can be visualized as distinct nuclear foci using immunofluorescence microscopy.

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with veliparib, a DNA-damaging agent, or a combination.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent solution (e.g., 0.25% Triton X-100 in PBS).[11]

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.

-

Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

Visualizing Workflows and Relationships

Experimental Workflow for Assessing Veliparib's Potentiation of Chemotherapy

Caption: A typical experimental workflow to evaluate the synergistic effects of veliparib and chemotherapy.

Logical Relationship of HRD Status and PARP Inhibitor Efficacy

Caption: The relationship between HRD status, assessment methods, and the predicted efficacy of PARP inhibitors.

Conclusion

Veliparib dihydrochloride represents a significant advancement in the targeted therapy of cancers with DNA repair deficiencies. Its well-defined mechanism of action, centered on the inhibition of PARP1/2 and the induction of synthetic lethality in HR-deficient tumors, provides a strong rationale for its clinical development and use. The quantitative data from preclinical and clinical studies underscore its potency and clinical benefit, particularly in BRCA-mutated and HRD-positive ovarian cancer. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the nuances of veliparib's activity and to explore novel combination strategies. The continued exploration of biomarkers for sensitivity and resistance will be crucial in optimizing the clinical application of veliparib and other PARP inhibitors, ultimately improving outcomes for patients with cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Phase I Study of Veliparib (ABT-888) Combined with Cisplatin and Vinorelbine in Advanced Triple-Negative Breast Cancer and/or BRCA Mutation-Associated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Veliparib Plus Chemotherapy Meets Primary Endpoint in Advanced Ovarian Cancer - The ASCO Post [ascopost.com]

- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 10. Impact of homologous recombination status and responses with veliparib combined with first-line chemotherapy in ovarian cancer in the Phase 3 VELIA/GOG-3005 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of Veliparib Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veliparib (ABT-888) is a potent, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2 (PARP-1 and PARP-2), which are critical components of the DNA damage response (DDR) network.[1][2][3] PARP enzymes, particularly PARP-1, play a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic DNA double-strand breaks (DSBs).[4] In tumors with pre-existing defects in DSB repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP can lead to synthetic lethality and targeted cell death.[5] Furthermore, Veliparib has been shown to potentiate the cytotoxic effects of DNA-damaging agents, including chemotherapy and radiotherapy, across a range of preclinical cancer models.[6][7][8] This technical guide provides a comprehensive overview of the preclinical studies on the efficacy of Veliparib dihydrochloride, focusing on its mechanism of action, experimental protocols, and quantitative data from key studies.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Veliparib competitively inhibits the binding of NAD+ to the catalytic domain of PARP-1 and PARP-2, preventing the synthesis of poly(ADP-ribose) (PAR) chains.[2][9] This inhibition has two major consequences for cancer cells:

-

Inhibition of DNA Single-Strand Break Repair: PARP-1 is a key sensor of SSBs. Upon binding to damaged DNA, it becomes activated and synthesizes PAR chains, which recruit other DNA repair proteins to the site of damage. By inhibiting this process, Veliparib leads to the accumulation of SSBs.

-

PARP Trapping: While Veliparib is considered a relatively weak PARP trapper compared to other PARP inhibitors, it still promotes the retention of PARP-1 on DNA at the site of breaks.[9] This trapped PARP-DNA complex is a physical impediment to DNA replication and transcription, leading to the formation of toxic DSBs.

In cancer cells with homologous recombination (HR) deficiency, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

References

- 1. Veliparib for the treatment of solid malignancies | Semantic Scholar [semanticscholar.org]

- 2. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I Study of Veliparib (ABT-888) Combined with Cisplatin and Vinorelbine in Advanced Triple-Negative Breast Cancer and/or BRCA Mutation-Associated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase 1 study evaluating the pharmacokinetics and preliminary efficacy of veliparib (ABT-888) in combination with carboplatin/paclitaxel in Japanese subjects with non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Efficacy and safety of veliparib plus chemotherapy for the treatment of lung cancer: A systematic review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]

Veliparib's Impact on PARP Activity in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Veliparib (ABT-888) on Poly (ADP-ribose) polymerase (PARP) activity within cancer cell lines. Veliparib is a potent inhibitor of both PARP-1 and PARP-2, enzymes critical to the repair of single-strand DNA breaks.[1][2] Its mechanism of action, which involves disrupting the base excision repair (BER) pathway, leads to the accumulation of double-strand breaks, ultimately resulting in synthetic lethality in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[1] This guide details the quantitative effects of Veliparib, outlines key experimental protocols for its study, and visualizes the underlying molecular pathways.

Quantitative Analysis of Veliparib's Inhibitory Activity

Veliparib demonstrates potent inhibition of PARP enzymes and varying cytotoxic effects across different cancer cell lines. The following tables summarize the key quantitative data.

Table 1: Enzyme Inhibition Constants (Ki) for Veliparib

| Target Enzyme | Ki (nM) |

| PARP-1 | 5.2 |

| PARP-2 | 2.9 |

Data sourced from MedChemExpress and Selleck Chemicals.[2][3]

Table 2: IC50 Values of Veliparib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Type |

| Ishikawa | Endometrial Adenocarcinoma | 133.5 | Cell Counting Kit-8 (CCK-8) |

| A4-Fuk | - | 43.5691 | Growth Inhibition Assay |

| JVM-2 | - | 42.9207 | Growth Inhibition Assay |

| MOLT-4 | - | 42.2538 | Growth Inhibition Assay |

| H146 | Small Cell Lung Cancer | 5.2 | MTS Assay |

| H128 | Small Cell Lung Cancer | 14.5 | MTS Assay |

Data compiled from various studies.[3][4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of Veliparib.

PARP Enzyme Inhibition Assay

This protocol determines the in vitro inhibitory activity of Veliparib against PARP-1 and PARP-2.

Materials:

-

Recombinant human PARP-1 or PARP-2 enzyme

-

Veliparib (ABT-888)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 100 mM NaCl, 1 mM DTT, and 0.01% Triton X-100

-

[³H]NAD⁺ (Nicotinamide adenine dinucleotide)

-

Activated DNA (e.g., Sheared Salmon Sperm DNA)

-

Histone H1 (biotinylated)

-

Streptavidin-coated plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Veliparib in the assay buffer.

-

In a 96-well plate, add the assay buffer, activated DNA, and biotinylated histone H1.

-

Add the diluted Veliparib or vehicle control to the respective wells.

-

Initiate the reaction by adding the PARP enzyme and [³H]NAD⁺.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction by adding a PARP inhibitor such as 1.5 mM benzamide.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated histones to bind.

-

Wash the plate to remove unincorporated [³H]NAD⁺.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.[3][6]

Cell Viability Assay (CCK-8)

This assay assesses the cytotoxic effect of Veliparib on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Veliparib (dissolved in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of Veliparib in culture medium.

-

Remove the medium from the wells and add 100 µL of the Veliparib dilutions or vehicle control.

-

Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[4]

Western Blotting for PARP Cleavage and DNA Damage

This method is used to detect the cleavage of PARP, a hallmark of apoptosis, and the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-PARP1 (recognizing both full-length and cleaved forms)

-

Anti-phospho-Histone H2A.X (Ser139) (γH2AX)

-

Anti-β-actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but starting points are often 1:1000 for PARP and γH2AX, and 1:5000 for loading controls.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Visualize bands using a chemiluminescence imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage. An increase in the γH2AX band indicates an increase in DNA double-strand breaks.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of Veliparib to its target PARP enzymes within intact cells.

Materials:

-

Intact cells treated with Veliparib or vehicle (DMSO)

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Equipment for freeze-thaw lysis (e.g., liquid nitrogen)

-

Thermomixer or PCR machine for heating

-

Ultracentrifuge

-

Western blotting or ELISA setup for protein detection

Procedure:

-

Treat cultured cells with Veliparib or vehicle control for a specified time (e.g., 1 hour).

-

Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

-

Divide the cell suspension into aliquots in PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by three cycles of freeze-thaw.

-

Separate the soluble fraction from the precipitated protein by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and analyze the amount of soluble PARP protein by Western blotting or ELISA.

-

Plot the amount of soluble PARP as a function of temperature. A shift in the melting curve to a higher temperature in the Veliparib-treated samples indicates target engagement.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by Veliparib and the experimental workflow to assess its activity.

Caption: Veliparib's mechanism of action via PARP inhibition in the Base Excision Repair pathway.

References

- 1. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bellbrooklabs.com [bellbrooklabs.com]

Veliparib Dihydrochloride: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veliparib dihydrochloride (formerly ABT-888) is a potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3][4] By targeting the DNA single-strand break repair pathway, Veliparib induces synthetic lethality in cancer cells with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[2][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of oncology drug development.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of Veliparib. Its chemical name is 2-[(2R)-2-Methyl-2-pyrrolidinyl]-1H-benzimidazole-4-carboxamide dihydrochloride.[7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₈Cl₂N₄O | [8][9][] |

| Molecular Weight | 317.21 g/mol | [7][] |

| Appearance | White to beige powder | [11] |

| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM) | |

| CAS Number | 912445-05-7 | [8][] |

Mechanism of Action and Signaling Pathway

Veliparib is a potent inhibitor of both PARP-1 and PARP-2.[4] PARP enzymes play a crucial role in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[6] When PARP is inhibited by Veliparib, these SSBs are not repaired and can be converted into more lethal double-strand breaks (DSBs) during DNA replication.[6] In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.[2][5][6]

Preclinical Pharmacology

Veliparib has demonstrated potent enzymatic inhibition of PARP-1 and PARP-2 and has shown efficacy in various preclinical cancer models, both as a monotherapy and in combination with DNA-damaging agents.

Table 2: In Vitro Inhibitory Activity of Veliparib

| Target | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | IC₅₀ (µM) | Reference |

| PARP-1 | Cell-free | 5.2 | - | - | [1][3][4] |

| PARP-2 | Cell-free | 2.9 | - | - | [1][3][4] |

| PARP Activity | C41 cells | - | 2 | - | [1] |

| Ishikawa cells | Cell viability | - | - | 133.5 | [12] |

Table 3: In Vivo Pharmacokinetics of Veliparib in Animal Models

| Species | Oral Bioavailability (%) | Reference |

| Mice | 56-92 | [1] |

| Rats (SD) | 56-92 | [1] |

| Dogs (Beagle) | 56-92 | [1] |

| Monkeys (Cynomolgus) | 56-92 | [1] |

Clinical Pharmacokinetics and Trials

Veliparib has been extensively evaluated in numerous clinical trials across various cancer types. It exhibits favorable pharmacokinetic properties in humans.

Table 4: Human Pharmacokinetic Parameters of Veliparib

| Parameter | Value | Population | Reference |

| Apparent Oral Clearance (CL/F) | 479 L/day | Adult cancer patients | [13] |

| Apparent Volume of Distribution (Vc/F) | 152 L | Adult cancer patients | [13] |

| Tₘₐₓ (Immediate Release) | 1.7 h | Patients with advanced tumors | [14] |

| Tₘₐₓ (Extended Release) | 3.5 h | Patients with advanced tumors | [14] |

| Recommended Phase II Dose (Monotherapy) | 400 mg twice daily | Patients with advanced solid tumors | [15] |

Clinical trials have investigated Veliparib as a monotherapy and in combination with various chemotherapeutic agents, including carboplatin, paclitaxel, and temozolomide.[2] While some trials in triple-negative breast cancer and non-small cell lung cancer did not meet their primary endpoints, other studies have shown promising results.[16] For instance, the SWOG S1416 trial demonstrated that adding Veliparib to cisplatin chemotherapy significantly extended progression-free survival in patients with "BRCA-like" triple-negative breast cancer.[17][18]

Experimental Protocols

PARP Inhibition Assay (Cell-Free)

This protocol describes a method to determine the inhibitory activity of Veliparib against PARP-1 and PARP-2 in a cell-free system.

Methodology:

-

Prepare a reaction buffer containing 50 mM Tris (pH 8.0) and 1 mM DTT.[19]

-

In a suitable microplate, add 200 nM biotinylated histone H1, 200 nM slDNA, and 1.5 µM [³H]NAD⁺.[19]

-

Add varying concentrations of Veliparib to the wells.

-

Initiate the reaction by adding 1 nM of PARP-1 or 4 nM of PARP-2 enzyme.[19]

-

Incubate the plate at room temperature for a specified time.

-

Terminate the reaction by adding 1.5 mM benzamide.[19]

-

Transfer the reaction mixture to streptavidin-coated flash plates.[19]

-

Measure the incorporation of [³H]NAD⁺ using a microplate scintillation counter.[19]

-

Calculate the inhibitory constant (Ki) from the dose-response curve.

Cell Viability Assay

This protocol outlines a general method to assess the cytotoxic effect of Veliparib on cancer cell lines.

Methodology:

-

Seed cancer cells (e.g., Ishikawa cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add a viability reagent (e.g., Cell Counting Kit-8) to each well and incubate according to the manufacturer's instructions.[12]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.[12]

Conclusion

This compound is a well-characterized PARP inhibitor with a clear mechanism of action and demonstrated preclinical and clinical activity. Its ability to induce synthetic lethality in HR-deficient tumors makes it a promising therapeutic agent, particularly in the context of personalized medicine. Further research is ongoing to optimize its use in combination therapies and to identify predictive biomarkers to select patients who are most likely to benefit from treatment. This guide provides a foundational understanding of Veliparib's chemical and pharmacological properties to support ongoing and future research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Veliparib - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veliparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. dovepress.com [dovepress.com]

- 7. This compound | Poly(ADP-ribose) Polymerase | Tocris Bioscience [tocris.com]

- 8. medkoo.com [medkoo.com]

- 9. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Population Pharmacokinetic Meta-Analysis of Veliparib, a PARP Inhibitor, Across Phase 1/2/3 Trials in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. Safety and pharmacokinetics of veliparib extended‐release in patients with advanced solid tumors: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news.abbvie.com [news.abbvie.com]

- 17. pharmacytimes.com [pharmacytimes.com]

- 18. news-medical.net [news-medical.net]

- 19. selleckchem.com [selleckchem.com]

A Technical Guide to Initial Phase 1 Clinical Trial Results for Veliparib Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial Phase 1 clinical trial results for Veliparib (ABT-888), a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP-1 and PARP-2. The document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and trial designs.

Introduction: The Rationale for PARP Inhibition

Poly(ADP-ribose) polymerases are critical nuclear enzymes involved in detecting and repairing single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway[1]. In cancer therapy, inhibiting PARP is a strategic approach to enhance the efficacy of DNA-damaging agents or to exploit inherent weaknesses in a tumor's DNA repair capabilities[1][2]. Veliparib was developed as a small-molecule inhibitor to block this repair mechanism, leading to the accumulation of SSBs. These unrepaired breaks can subsequently collapse replication forks, generating more lethal double-strand breaks (DSBs)[3].

In tumors with defective homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inability to repair these DSBs leads to chromosomal instability and cell death. This concept, known as "synthetic lethality," is a cornerstone of PARP inhibitor therapy[4]. Veliparib has been investigated as a monotherapy and as a broad-spectrum potentiator of chemotherapy and radiation in various solid tumors[5].

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Veliparib's primary mechanism involves the catalytic inhibition of PARP-1 and PARP-2. When DNA single-strand breaks occur, PARP-1 is recruited to the site. Its inhibition prevents the recruitment of downstream DNA repair machinery. This leads to an accumulation of SSBs, which are converted to DSBs during DNA replication. In cells with competent homologous recombination, these DSBs can be repaired. However, in HR-deficient cells (e.g., BRCA-mutated), these DSBs are not repaired efficiently, leading to apoptosis.

Experimental Protocols in Phase 1 Trials

The primary objectives of Phase 1 trials are to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and the safety profile of a new drug[6][7]. For Veliparib, a standard "3+3" dose-escalation design was commonly employed.

Key Methodological Components:

-

Patient Population: Patients typically had advanced solid tumors refractory to standard therapies. Specific cohorts often included patients with known BRCA1/2 mutations, platinum-refractory ovarian cancer, or basal-like breast cancer[8].

-

Dose Escalation: The "3+3" design involves treating cohorts of three patients at a specific dose level. The decision to escalate to the next dose level is based on the incidence of dose-limiting toxicities (DLTs) observed during the first cycle of treatment[1][7][9].

-

Definition of DLT: A dose-limiting toxicity is a predefined, unacceptable side effect. Common DLTs for Veliparib and its combinations include Grade 4 neutropenia or thrombocytopenia lasting more than 7 days, febrile neutropenia, and significant Grade 3 non-hematologic toxicities[1][10].

-

Drug Administration: Veliparib is administered orally, typically twice daily (BID). It has been studied as a continuous daily dose or intermittently (e.g., days 1-7 of a 21-day cycle) when combined with chemotherapy[1][11].

-

Assessments: Safety is assessed by monitoring adverse events (AEs). Preliminary efficacy is evaluated using criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST)[7][11]. Pharmacokinetic (PK) studies are conducted to analyze drug absorption, distribution, metabolism, and excretion[1][8][11].

Quantitative Data from Initial Phase 1 Trials

The following tables summarize quantitative data from several key initial Phase 1 trials of Veliparib, both as a monotherapy and in combination with other agents.

Table 1: Veliparib as a Single Agent

| Trial ID / Ref | Patient Population | Dose Range (BID) | MTD / RP2D (BID) | Key DLTs | Efficacy (ORR / CBR) |

| NCT00892736[8] | 88 Pts: BRCA+ cancer, platinum-refractory ovarian, basal-like breast | 50 mg - 500 mg | 400 mg | Grade 3 Nausea/Vomiting (400mg), Grade 2 Seizure (400mg, 500mg) | BRCA+ at RP2D: 40% / 68%BRCA-wt: 4% / 38% |

| [Kumagai et al., 2017][11] | 16 Japanese Pts: Advanced solid tumors (14 ovarian, 1 peritoneal, 1 BRCA+ breast) | 200 mg, 400 mg | 400 mg | Not specified beyond one DLT at 400 mg | 2 Partial Responses (both ovarian cancer) |

MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose; BID: Twice Daily; DLT: Dose-Limiting Toxicity; ORR: Objective Response Rate; CBR: Clinical Benefit Rate.

Table 2: Veliparib in Combination with Chemotherapy

| Trial ID / Ref | Patient Population | Combination Agents | Veliparib Dose & Schedule | MTD / RP2D | Key DLTs |

| NCT00585187[1] | 73 Pts: Advanced solid malignancies | Carboplatin (AUC 6), Paclitaxel (200 mg/m²) | 10 mg - 120 mg BID, Days 1-7 | 100 mg BID | Febrile neutropenia, Hyponatremia |

| [Ramalingam et al., 2020][9] | 39 Pts: Extensive-stage SCLC & other solid tumors | Carboplatin (AUC 5), Etoposide (100 mg/m²) | 80 mg - 240 mg BID (7, 14, or continuous days) | 240 mg BID for 14 days | Toxic motor polyneuropathy, Fatigue, Febrile neutropenia |

| NCT01145430[12] | 44 Pts: Recurrent gynecologic, triple-negative breast cancer | Pegylated Liposomal Doxorubicin (40 mg/m²) | 50 mg - 350 mg BID, Days 1-14 | 200 mg BID | Not specified |

| NCT01711541[6] | 18 Pts: Head and Neck Squamous Cell Carcinoma | Carboplatin (AUC 6), Paclitaxel (100 mg/m²) | 200 mg - 350 mg BID, Days 1-7 | 350 mg BID | Hematologic (at 350 mg) |

| [Rodler et al., 2017][10] | 31 Pts: Metastatic HER2-negative breast cancer | Metronomic Cyclophosphamide (50-125 mg daily) | 50 mg - 300 mg BID, continuous | 200 mg BID (with 125 mg Cyclo) | Nausea, Headache |

| NCT00681259[7] | 15 Pts: Solid tumors | Irinotecan (100 mg/m²) | 50 mg - 100 mg BID, Days 1-4 & 8-11 | 50 mg BID | Diarrhea |

SCLC: Small Cell Lung Cancer; AUC: Area Under the Curve.

Table 3: Veliparib in Combination with Radiotherapy (RT)

| Trial ID / Ref | Patient Population | Combination Agents | Veliparib Dose & Schedule | MTD / RP2D | Key DLTs & Grade ≥3 AEs |

| NCT01908478[13][14] | 30 Pts: Locally advanced pancreatic cancer | Gemcitabine (400 mg/m²), IMRT (36 Gy) | Dose-escalated (up to 40 mg BID) | 40 mg BID | Lymphopenia (96%), Anemia (36%) |

| [Mehta et al., 2017][15] | 32 Pts: Peritoneal carcinomatosis | Low-Dose Fractionated Whole Abdominal RT (21.6 Gy) | 40 mg - 400 mg BID, Days 1-21 | 250 mg BID | Lymphopenia (59%), Thrombocytopenia (12%), Anemia (9%) |

IMRT: Intensity-Modulated Radiation Therapy; AEs: Adverse Events.

Summary of Key Findings

-

Safety and Tolerability: As a single agent, Veliparib was generally well-tolerated, with a recommended Phase 2 dose established at 400 mg twice daily[8][11]. The most common adverse events at this dose were nausea and vomiting[11].

-

Combination Therapy Dosing: When combined with cytotoxic chemotherapy, the tolerated dose of Veliparib was typically lower to manage overlapping toxicities, particularly myelosuppression[1][9]. The RP2D varied significantly depending on the combination agents, ranging from 40 mg BID with gemcitabine and radiotherapy to 350 mg BID with induction carboplatin/paclitaxel[6][13].

-

Toxicity Profile: In combination regimens, the most frequently observed DLTs and severe adverse events were hematologic, including neutropenia, thrombocytopenia, and lymphopenia[1][6][13]. Non-hematologic toxicities like nausea, fatigue, and diarrhea were also common[9][11].

-

Pharmacokinetics: The pharmacokinetic profile of Veliparib was found to be linear and predictable, and consistent between Japanese and Western populations[8][11]. Studies showed that Veliparib did not significantly affect the pharmacokinetics of co-administered agents like paclitaxel or carboplatin[1].

-

Preliminary Efficacy: Encouraging signs of antitumor activity were observed, particularly in patients with BRCA-mutated cancers, where single-agent Veliparib at the RP2D achieved an objective response rate of 40%[8]. Combination therapies also demonstrated promising response rates in various solid tumors[1].

Conclusion

The initial Phase 1 clinical trials of Veliparib dihydrochloride successfully established its safety profile, maximum tolerated dose, and recommended Phase 2 dose, both as a monotherapy and in combination with various DNA-damaging agents and radiotherapy. The results demonstrated that Veliparib is generally well-tolerated and shows promising antitumor activity, especially in tumors with deficiencies in DNA repair pathways like BRCA-mutated cancers[5]. These foundational studies have paved the way for subsequent Phase 2 and 3 trials to further define Veliparib's role in the treatment of solid malignancies such as ovarian, breast, and lung cancer[5][16].

References

- 1. Phase 1 study of veliparib (ABT-888), a poly(ADP-ribose) polymerase inhibitor, with carboplatin and paclitaxel in advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Veliparib for the treatment of solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ascopubs.org [ascopubs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Phase I Trial of Veliparib, a Poly ADP Ribose Polymerase Inhibitor, Plus Metronomic Cyclophosphamide in Metastatic HER2-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase 1 dose-escalation study of single-agent veliparib in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I and Pharmacokinetic Study of Veliparib, a PARP Inhibitor, and Pegylated Liposomal Doxorubicin (PLD) in Recurrent Gynecologic Cancer and Triple Negative Breast Cancer with Long-Term Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A phase 1 study of veliparib, a PARP-1/2 inhibitor, with gemcitabine and radiotherapy in locally advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A phase 1 study of veliparib, a PARP-1/2 inhibitor, with gemcitabine and radiotherapy in locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A final report of a phase I study of veliparib (ABT-888) in combination with low-dose fractionated whole abdominal radiation therapy (LDFWAR) in patients with advanced solid malignancies and peritoneal carcinomatosis with a dose escalation in ovarian and fallopian tube cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Veliparib concomitant with first-line chemotherapy and as maintenance therapy in ovarian cancer: Final overall survival and disease-related symptoms results - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Veliparib Dihydrochloride for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Veliparib (ABT-888) is a potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, with high affinity (Ki values of 5.2 nM and 2.9 nM, respectively).[1][2][3][4] PARP enzymes play a critical role in DNA single-strand break repair. By inhibiting PARP, Veliparib prevents the repair of DNA damage, leading to the accumulation of double-strand breaks and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like BRCA1/2 mutations. This chemosensitizing and radiosensitizing property makes Veliparib a subject of intense research in oncology.[1][2] These application notes provide a detailed protocol for the dissolution of Veliparib dihydrochloride for use in various in vitro assays.

Chemical Properties and Solubility

Veliparib is supplied as a dihydrochloride salt, which influences its solubility. The compound is generally soluble in aqueous solutions and dimethyl sulfoxide (DMSO).

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| Molecular Weight | 317.21 g/mol | [1][2] |

| Formula | C₁₃H₁₆N₄O·2HCl | [1][2] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | ||

| DMSO | Soluble to 100 mM[1][2] or ≥31.7 mg/mL[3] | Various |

| Water | Soluble to 100 mM[1][2] or ≥104 mg/mL[3] | Various |

| Ethanol | ≥3.3 mg/mL with gentle warming and sonication | [3] |

| Storage | ||

| Solid Powder | Store at -20°C for up to 3 years. | [5][6] |

| Stock Solutions | Store in aliquots at -20°C or -80°C. Stable for at least 3 months at -20°C and up to 1 year at -80°C. Avoid repeated freeze-thaw cycles. | [5][7][8][9] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.72 mg of the compound (based on a molecular weight of 317.21 g/mol ).

-

Dissolution:

-

Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

-

Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, gentle warming in a water bath (up to 37°C) or brief sonication can be applied.[5] Visually inspect the solution to ensure there are no visible particulates.

-

-

Aliquoting and Storage:

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the high-concentration stock solution to prepare working solutions for treating cells in vitro.

Materials:

-

100 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for the cell line being used

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thawing the Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experimental design.

-

-

Example Dilution for a 10 µM Final Concentration:

-

To prepare 1 mL of a 10 µM working solution from a 100 mM stock, you would perform a 1:10,000 dilution. This can be achieved through a series of intermediate dilutions to ensure accuracy.

-

For instance, first prepare a 1 mM intermediate solution by adding 10 µL of the 100 mM stock to 990 µL of cell culture medium.

-

Then, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium to obtain the final 10 µM working solution.

-

-

Application to Cells: Add the appropriate volume of the final working solution to your cell cultures.

Visualizations

Signaling Pathway of Veliparib Action

Caption: Mechanism of action of Veliparib as a PARP inhibitor.

Experimental Workflow for Veliparib Dissolution

Caption: Workflow for preparing this compound solutions.

References

- 1. This compound | Poly(ADP-ribose) Polymerase | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Veliparib | PARP | Autophagy | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. tribioscience.com [tribioscience.com]

Application Notes and Protocols for Veliparib in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Veliparib (ABT-888) is a potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2][3] PARP enzymes are critical components of the cellular machinery responsible for DNA damage repair, particularly in the base excision repair (BER) pathway.[4] By inhibiting PARP activity, Veliparib can lead to an accumulation of DNA single-strand breaks, which can subsequently result in the formation of cytotoxic double-strand breaks during DNA replication. This mechanism of action makes Veliparib a valuable tool for cancer research, particularly in the context of synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Furthermore, Veliparib has been shown to potentiate the effects of DNA-damaging agents like chemotherapy and radiation.[5][6]

These application notes provide a comprehensive guide to utilizing Veliparib in various cell culture experiments, including recommended concentrations, detailed protocols for key assays, and an overview of the relevant signaling pathways.

Data Presentation: Recommended Veliparib Concentrations

The optimal concentration of Veliparib is highly dependent on the cell line, the experimental endpoint, and whether it is used as a single agent or in combination with other treatments. The following tables summarize reported concentrations from various studies to guide experimental design.

Table 1: Single-Agent Veliparib Activity (IC50 Values)

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| Ishikawa | Endometrial Adenocarcinoma | CCK-8 | 133.5 | [4] |

| A4-Fuk | Unknown | Growth Inhibition | 43.57 | [1] |

| JVM-2 | Unknown | Growth Inhibition | 42.92 | [1] |

| MOLT-4 | Acute Lymphoblastic Leukemia | Growth Inhibition | 42.25 | [1] |

| A549 | Non-Small Cell Lung Cancer | SRB (in presence of TMZ) | 133.5 | [2] |

| Jurkat | T-cell Leukemia | MTS (in presence of TMZ) | 3 (EC50) | [2] |

Table 2: Veliparib Concentrations for Combination Therapies and Other Endpoints

| Cell Line | Combination Agent/Endpoint | Veliparib Concentration | Outcome | Reference |

| Ishikawa | Radiotherapy | 1.7 µM (IC10) | Radiosensitization | [4] |

| Small Cell Lung Cancer (various) | Cisplatin, Carboplatin, Etoposide | 5 µM, 50 µM | Potentiation of chemotherapy | [7] |

| Colorectal CSCs | 5-Fluorouracil | Low concentrations (not specified) | Enhanced apoptosis and cell death | [8] |

| H460 | Radiation | Not specified | Reduced clonogenic survival | [1] |

| H1299, DU145, 22RV1 | Hypoxic-irradiation | 10 µM | Attenuated surviving fraction | [1] |

| NTERA-2 CisR | Cisplatin (0.1 µg/ml) | 75 µM | Synergistic reduction in cell viability | [6] |

| NTERA-2 CisR | Carboplatin (1 µg/ml) | 75 µM | Synergistic reduction in cell viability | [9] |

| HCT116, HT-29 | Topotecan | 1 µM | Enhanced G2 cell cycle arrest | [10] |

| C41 | PARP activity inhibition | 2 nM (EC50) | Inhibition of PARP activity | [1] |

| Various | PARP-1 Inhibition (cell-free) | 5.2 nM (Ki) | Enzymatic inhibition | [1][2] |

| Various | PARP-2 Inhibition (cell-free) | 2.9 nM (Ki) | Enzymatic inhibition | [1][2] |

Experimental Protocols

Cell Viability/Cytotoxicity Assay (CCK-8/MTS)

This protocol is a general guideline for determining the cytotoxic effects of Veliparib, alone or in combination, using a colorimetric assay like Cell Counting Kit-8 (CCK-8) or MTS.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Veliparib (and other treatment agents if applicable)

-

96-well plates

-

CCK-8 or MTS reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[4] Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Veliparib in complete medium. For combination studies, prepare solutions of Veliparib with the other agent.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells and vehicle control wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4] For MTS, follow the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol describes the detection of apoptosis induced by Veliparib using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

-

Cells treated with Veliparib (and appropriate controls)

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[11]

-

Flow cytometer

Procedure:

-

Cell Treatment and Collection: Treat cells with the desired concentration of Veliparib for the appropriate duration. Collect both adherent and floating cells.[12]

-

Washing: Wash the cells twice with cold PBS by centrifugation.[12]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11]

-

Analysis: Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

DNA Damage Assay (γH2AX Staining)

This protocol outlines the detection of DNA double-strand breaks through the staining of phosphorylated H2AX (γH2AX), a common marker for DNA damage.

Materials:

-

Cells grown on coverslips or in chamber slides

-

Veliparib treatment medium

-

PBS

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorochrome-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with Veliparib as required.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. The number and intensity of γH2AX foci per nucleus can be quantified.

Signaling Pathways and Experimental Workflows

Veliparib's Mechanism of Action in DNA Repair

Veliparib primarily targets PARP-1 and PARP-2, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. When PARP is inhibited, these SSBs are not efficiently repaired and can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to cell death. This concept is known as synthetic lethality.

Caption: Mechanism of action of Veliparib leading to synthetic lethality.

Experimental Workflow for Assessing Veliparib Efficacy

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of Veliparib.

Caption: A typical experimental workflow for in vitro evaluation of Veliparib.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the PARP inhibitor veliparib on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Veliparib and Temozolomide Combination Therapy in Leukemia Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and preclinical data supporting the combination therapy of Veliparib (a PARP inhibitor) and Temozolomide (an alkylating agent) in various leukemia models. Detailed protocols for key experiments are included to facilitate the investigation of this promising therapeutic strategy.

Introduction

The combination of the poly(ADP-ribose) polymerase (PARP) inhibitor Veliparib with the alkylating agent Temozolomide (TMZ) has emerged as a promising therapeutic strategy for leukemia, particularly Acute Myeloid Leukemia (AML). Preclinical studies have demonstrated that Veliparib enhances the anti-leukemic activity of Temozolomide by potentiating DNA damage.[1][2] This combination has been investigated in clinical trials, showing tolerability and activity in advanced AML.[1][2][3] The scientific rationale for this combination lies in the synergistic mechanism of action of these two agents on DNA repair pathways.

Mechanism of Action

Temozolomide is an oral alkylating agent that induces DNA damage, primarily through the formation of methyl adducts at the N7 and O6 positions of guanine and the N3 position of adenine.[1] While some of these lesions can be repaired by the base excision repair (BER) pathway, the O6-methylguanine (O6-MeG) adduct is particularly cytotoxic if not repaired by O6-methylguanine-DNA methyltransferase (MGMT).[1] In the absence of MGMT, the mismatch repair (MMR) system attempts to repair the O6-MeG lesion, leading to futile repair cycles and ultimately, DNA double-strand breaks and apoptosis.[1]

Veliparib is a potent inhibitor of PARP1 and PARP2, enzymes that play a crucial role in the BER pathway. By inhibiting PARP, Veliparib prevents the repair of TMZ-induced DNA single-strand breaks. These unrepaired single-strand breaks can then collapse replication forks, leading to the formation of cytotoxic DNA double-strand breaks. Furthermore, Veliparib can "trap" PARP enzymes on the DNA at sites of damage, creating a toxic protein-DNA complex that further obstructs DNA replication and repair.[1] This dual mechanism of PARP inhibition leads to a synergistic enhancement of Temozolomide's cytotoxic effects in leukemia cells.[1]

Signaling Pathway Diagram

Caption: Mechanism of synergistic cytotoxicity of Veliparib and Temozolomide.

Preclinical Data

While extensive preclinical data in leukemia models is still emerging, a phase 1 clinical trial in patients with relapsed or refractory AML provides valuable insights into the combination's activity.

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | Veliparib 150 mg twice daily + Temozolomide 200 mg/m²/day | [1][2] |

| Complete Response (CR) Rate | 17% (8/48 patients) in a phase 1 trial of advanced AML | [1][2] |

| CR in MGMT Promoter Methylated Patients | 75% (3/4 patients) | [1][2] |

Preclinical studies have shown that the combination is effective in both MMR-deficient cells with low MGMT expression and in MMR-proficient cells and those with MGMT overexpression, suggesting a broader applicability of this therapy.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Veliparib and Temozolomide combination therapy in leukemia models.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Veliparib and Temozolomide, alone and in combination, on leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., MV4-11, MOLM-13, KG-1)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Veliparib (stock solution in DMSO)

-

Temozolomide (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of Veliparib and Temozolomide in culture medium.

-

Treat the cells with varying concentrations of Veliparib, Temozolomide, or the combination. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1,000 rpm for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis in leukemia cells following treatment.

Materials:

-

Leukemia cells

-

Veliparib and Temozolomide

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with Veliparib, Temozolomide, or the combination for 48 hours.

-

Harvest the cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blotting for DNA Damage Markers

This protocol is for detecting the induction of DNA damage through the phosphorylation of H2AX (γH2AX).

Materials:

-

Leukemia cells treated as in the apoptosis assay

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-γH2AX, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

Probe for β-actin as a loading control.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating the combination therapy.

In Vivo Leukemia Models

For in vivo studies, immunodeficient mice (e.g., NOD/SCID or NSG) are typically used to establish leukemia xenograft models.

Protocol Outline:

-

Cell Implantation: Inject human leukemia cells (e.g., 1-5 x 10⁶ cells) intravenously or subcutaneously into immunodeficient mice.

-

Tumor Establishment: Allow tumors to establish, monitoring for signs of disease progression (e.g., palpable tumors, weight loss, hind limb paralysis).

-

Treatment: Once tumors are established, randomize mice into treatment groups: vehicle control, Veliparib alone, Temozolomide alone, and the combination. Administer drugs via oral gavage or intraperitoneal injection according to a predetermined schedule.

-

Monitoring: Monitor tumor growth (for subcutaneous models) using calipers and overall animal health and survival.

-

Endpoint Analysis: At the end of the study, collect tumors and tissues for further analysis, such as immunohistochemistry for proliferation (Ki67) and apoptosis (TUNEL) markers.

Conclusion

The combination of Veliparib and Temozolomide represents a rational and promising therapeutic approach for leukemia. The synergistic mechanism of action, targeting two key DNA repair pathways, provides a strong basis for its clinical development. The protocols and data presented in these application notes are intended to guide researchers in further exploring and optimizing this combination therapy for the treatment of leukemia.

References

- 1. A phase 1 study of the PARP inhibitor veliparib in combination with temozolomide in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase 1 Study of the PARP Inhibitor Veliparib in Combination with Temozolomide in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Veliparib in Combination with Carboplatin and Paclitaxel for NSCLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veliparib (ABT-888) is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for the repair of single-strand DNA breaks. In the context of non-small cell lung cancer (NSCLC), the combination of veliparib with platinum-based chemotherapy, such as carboplatin and paclitaxel, has been investigated as a strategy to enhance the cytotoxic effects of these DNA-damaging agents. The rationale for this combination lies in the concept of synthetic lethality, where the inhibition of a key DNA repair pathway by veliparib renders cancer cells more susceptible to the DNA damage induced by chemotherapy. This document provides a comprehensive overview of the clinical and preclinical data, detailed experimental protocols, and the underlying mechanistic pathways of this combination therapy for NSCLC.

Data Presentation

The following tables summarize the quantitative data from key clinical trials investigating the efficacy and safety of veliparib in combination with carboplatin and paclitaxel in patients with NSCLC.

Table 1: Efficacy of Veliparib in Combination with Carboplatin and Paclitaxel in Advanced/Metastatic NSCLC (Phase II Study)[1]

| Outcome | Veliparib + Carboplatin/Paclitaxel (n=105) | Placebo + Carboplatin/Paclitaxel (n=53) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 5.8 months | 4.2 months | 0.72 (0.45–1.15) | 0.17 |

| Median Overall Survival (OS) | 11.7 months | 9.1 months | 0.80 (0.54–1.18) | 0.27 |

| Objective Response Rate (ORR) | 32.4% | 32.1% | - | - |

| Median Duration of Response (DOR) | 6.9 months | 3.3 months | 0.47 (0.16–1.42) | 0.18 |

Table 2: Efficacy in Patients with Squamous Histology (Phase II Study)[1]

| Outcome | Veliparib + Carboplatin/Paclitaxel | Placebo + Carboplatin/Paclitaxel | Hazard Ratio (95% CI) | p-value |

| Median PFS | 6.1 months | 4.1 months | 0.54 (0.26–1.12) | 0.098 |

| Median OS | 10.3 months | 8.4 months | 0.73 (0.43–1.24) | 0.24 |

Table 3: Efficacy of Veliparib in Combination with Carboplatin and Paclitaxel in Advanced Non-Squamous NSCLC (Phase III Study - NCT02264990)[2][3]

| Population | Outcome | Veliparib + Carboplatin/Paclitaxel (n=298) | Investigator's Choice Chemo (n=297) | Hazard Ratio (95% CI) | p-value |

| Overall | Median OS | 12.1 months | 12.1 months | 0.986 (0.827–1.176) | 0.846 |

| LP52+ Subgroup | Median OS | 11.2 months | 9.2 months | 0.644 (0.396–1.048) | 0.113 |

Table 4: Grade 3/4 Adverse Events (Phase II Study)[1]

| Adverse Event | Veliparib + Carboplatin/Paclitaxel (%) | Placebo + Carboplatin/Paclitaxel (%) |

| Neutropenia | 31 | 25 |

| Thrombocytopenia | 13 | 6 |

| Anemia | 8 | 11 |

| Febrile Neutropenia | 5 | 2 |

Experimental Protocols

Preclinical Studies

In Vitro Cytotoxicity Assay

This protocol is a representative example for assessing the synergistic effect of veliparib, carboplatin, and paclitaxel on NSCLC cell lines.

-

Cell Lines: Human NSCLC cell lines such as A549 (adenocarcinoma) and NCI-H460 (large cell carcinoma).

-

Reagents:

-

Veliparib (dissolved in DMSO)

-

Carboplatin (dissolved in sterile water or saline)

-

Paclitaxel (dissolved in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

-

Procedure:

-

Seed NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of veliparib, carboplatin, and paclitaxel.

-

Treat cells with single agents or combinations of the drugs at various concentrations. Include vehicle-only controls.

-

Incubate the plates for 72 hours.

-

Assess cell viability using a luminescence-based assay according to the manufacturer's instructions.

-

Calculate the half-maximal inhibitory concentration (IC50) for each treatment and use software (e.g., CalcuSyn) to determine the combination index (CI) to assess for synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

-

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of the combination therapy in a patient-derived xenograft (PDX) model.

-

Animal Model: Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old.

-

Tumor Implantation:

-

Obtain fresh tumor tissue from NSCLC patients under sterile conditions.

-

Mechanically mince the tumor into small fragments (2-3 mm³).

-

Surgically implant the tumor fragments subcutaneously into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

-

Treatment Protocol:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, veliparib alone, carboplatin/paclitaxel alone, combination therapy).

-

Administer veliparib orally (e.g., 25-50 mg/kg, daily).

-

Administer carboplatin (e.g., 30-60 mg/kg, intraperitoneally, once weekly) and paclitaxel (e.g., 10-20 mg/kg, intraperitoneally, once weekly).

-

Monitor tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Clinical Trial Protocol (Representative Example based on Phase II/III Studies)

This protocol is a generalized representation of the clinical trial design for the combination of veliparib with carboplatin and paclitaxel in first-line advanced/metastatic NSCLC.

-